molecular formula C18H13N3O B6419277 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900289-67-0

3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B6419277
CAS No.: 900289-67-0
M. Wt: 287.3 g/mol
InChI Key: JRWCRRNEHODUSW-UHFFFAOYSA-N
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Description

3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C18H13N3O. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diphenylpyrazole with formamide in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Halogenation Reactions

The 3-position undergoes direct halogenation under metal-free conditions. A three-component reaction using amino pyrazoles, β-keto esters, and N-halosuccinimides achieves regioselective halogenation ( ):

ProductHalogen SourceYield (%)Conditions
3-Iodo-5,7-diphenylpyrazolo[1,5-a]pyrimidineN-Iodosuccinimide72Ethanol, 80°C, 12 h
3-Bromo-7-(4-chlorophenyl)-2-methyl derivativeN-Bromosuccinimide95Acetonitrile, reflux, 24 h

This method provides access to iodinated and brominated derivatives without requiring transition-metal catalysts .

Nucleophilic Substitution at C7

The hydroxyl group at position 7 participates in substitution reactions after activation. Key transformations include:

Chlorination
Treatment with POCl₃ and tetramethylammonium chloride converts the 7-hydroxyl group to a chloro substituent ( ):

text
7-OH → 7-Cl (POCl₃, 110°C, 4 h, 85-92% yield)

Amination
Chlorinated intermediates react with amines to form C7-aminated products. With 2-pyridinemethanamine:

text
7-Cl + NH₂(CH₂C₅H₄N) → 7-NH(CH₂C₅H₄N) (EtOH, 60°C, 6 h, 78-84% yield)

This generates analogues with enhanced antimycobacterial activity (MIC ≤ 0.5 μM against M.tb) .

Oxidation and Reductive Functionalization

While direct oxidation data is limited, analogues undergo FAD-dependent hydroxylation via Rv1751 enzyme in M.tb, suggesting susceptibility to oxidative metabolism ( ). Reductive alkylation at N1 has been reported using aldehydes and NaBH₃CN, though yields remain unpublished.

Cyclocondensation Reactions

The core structure participates in ring-forming reactions. A representative synthesis involves:

text
4-phenyl-1H-pyrazol-5-amine + 3-oxo-3-phenylpropanoate → 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

This intermediate serves as a precursor for further modifications ( ).

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies reveal critical reaction targets:

  • 3-Position : Electron-withdrawing groups (e.g., 4-F-phenyl) improve M.tb inhibition (MIC 0.25 μM vs 2.1 μM for parent)

  • 5-Position : Aryl/heteroaryl substituents enhance microsomal stability (t₁/₂ > 60 min in human liver microsomes)

  • 7-Position : Amination increases membrane permeability (LogP 3.8 vs 2.1 for hydroxyl)

Reaction Optimization Insights

  • Solvent Effects : Ethanol outperforms DMF/acetic acid in halogenation yields (72-95% vs 60-74%)

  • Catalysis : Pd(OAc)₂ enables amination but inhibits halogenation

  • Temperature : Reactions above 80°C promote decomposition, requiring strict thermal control

This reactivity profile establishes 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol as a scaffold for generating derivatives with tailored physicochemical and biological properties .

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is its potential as an antimicrobial agent. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects against Mycobacterium tuberculosis (M.tb) and other pathogens. For instance, studies have identified specific analogues that demonstrate low cytotoxicity while effectively inhibiting M.tb within macrophages, suggesting a promising avenue for tuberculosis treatment .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. It acts as a kinase inhibitor, which is critical in cancer therapy due to the role of kinases in cell signaling pathways that regulate cell growth and division. Pyrazolo[1,5-a]pyrimidines have shown efficacy in inhibiting various cancer cell lines .

Neuropharmacology

In the field of neuropharmacology, pyrazolo[1,5-a]pyrimidines are being explored for their anxiolytic properties. Compounds with this scaffold have been linked to the modulation of neurotransmitter systems, making them candidates for treating anxiety disorders .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods. A common approach involves the condensation of 3-aminopyrazoles with electrophilic substrates. This method has been refined to enhance yield and selectivity .

Table 1: Synthetic Routes for Pyrazolo[1,5-a]pyrimidines

MethodologyDescriptionYield (%)
Condensation with ElectrophilesReaction with 1,3-bis electrophilic substratesVaries
HalogenationDirect C3 halogenation using potassium halides75-95
One-Pot SynthesisThree-component reaction for halo derivativesUp to 90

Material Science Applications

Beyond pharmaceuticals, the pyrazolo[1,5-a]pyrimidine scaffold is being explored in material science for its optical properties and potential as chemosensors. The unique structural features of these compounds allow them to interact with light in interesting ways, which could lead to advancements in sensor technology .

Case Study 1: Antituberculosis Activity

A focused library of analogues based on the pyrazolo[1,5-a]pyrimidine structure was synthesized and screened for antitubercular activity. The most promising compounds showed significant inhibition of M.tb growth and were effective in vivo in mouse models .

Case Study 2: Anxiolytic Effects

Research into halogenated derivatives revealed their potential as anxiolytics. In vitro studies demonstrated that these compounds could modulate GABAergic neurotransmission effectively .

Mechanism of Action

The mechanism of action of 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 7-position. This structural feature contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Biological Activity

3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a detailed examination of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) , a crucial regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, particularly affecting the transition from the G1 phase to the S phase. This action can result in significant alterations in cellular proliferation and apoptosis pathways, making it a promising candidate for cancer therapy .

Anticancer Properties

Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values in the nanomolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The compound's ability to inhibit CDK2 was linked to its anticancer activity .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC50 (nM)
MCF-745–97
HCT-1166–99
HepG-248–90

Antimicrobial Properties

Additionally, this compound has shown significant inhibitory effects against Mycobacterium tuberculosis (M.tb), making it a candidate for tuberculosis treatment. The mechanism involves inhibition of mycobacterial ATP synthase, which is critical for bacterial energy metabolism .

Table 2: Antimycobacterial Activity of this compound

CompoundActivity Against M.tbMechanism of Action
3,5-Diphenyl...PotentInhibits ATP synthase
DerivativesVariableVarious mechanisms

Structure-Activity Relationships (SAR)

SAR studies have indicated that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For example, substituents at the 3 and 5 positions of the phenyl rings have been shown to enhance potency against both cancer and mycobacterial cells .

Table 3: Summary of Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
3Fluoro/AlkylIncreased potency
5Aryl/HeteroarylEnhanced selectivity

Case Studies

  • Antitumor Activity : A study involving various derivatives of pyrazolo[1,5-a]pyrimidin showed that compounds with specific substitutions exhibited superior cytotoxicity against multiple cancer cell lines. The most promising derivatives had IC50 values lower than those of standard treatments like sorafenib .
  • Antitubercular Screening : High-throughput screening identified several analogues with low cytotoxicity and potent activity against M.tb. These compounds were effective in macrophage models and demonstrated a novel mechanism not associated with traditional targets like cell wall biosynthesis .

Properties

IUPAC Name

3,5-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c22-17-11-16(14-9-5-2-6-10-14)20-18-15(12-19-21(17)18)13-7-3-1-4-8-13/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWCRRNEHODUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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